6,8-Dimethylnon-7-enol

Description

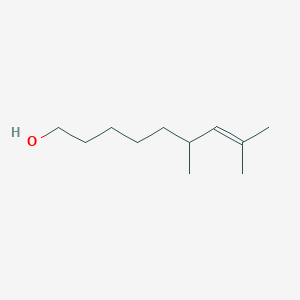

6,8-Dimethylnon-7-enol is a branched-chain unsaturated alcohol with the molecular formula C₁₁H₂₂O. Its structure features a hydroxyl group (-OH) at the 7th carbon of a nine-carbon chain (non-), a double bond between carbons 7 and 8, and methyl substituents at positions 6 and 6. This compound’s reactivity and applications are influenced by its enol functionality and steric effects from the methyl groups.

Properties

Molecular Formula |

C11H22O |

|---|---|

Molecular Weight |

170.29 g/mol |

IUPAC Name |

6,8-dimethylnon-7-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-10(2)9-11(3)7-5-4-6-8-12/h9,11-12H,4-8H2,1-3H3 |

InChI Key |

NBSDEQKONNAKCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCO)C=C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparisons are based on structural analogs from the provided evidence. Key differences in functional groups, synthesis, and applications are highlighted.

7-Octene-2,6-diol, 2,6-dimethyl (C₁₀H₂₀O₂)

Source :

- Structure : A ten-carbon diol with hydroxyl groups at positions 2 and 6, methyl groups at positions 2 and 6, and a double bond between carbons 7 and 7.

- Molecular Weight: 172.26 g/mol (vs. hypothetical ~170.29 g/mol for 6,8-Dimethylnon-7-enol).

- Functional Groups: Diol (-OH at C2 and C6) vs. enol (-OH at C7 adjacent to a double bond).

- Applications : Used in gas chromatography (GC) analysis under varying temperature gradients and column phases .

- Reactivity: Diols are less acidic than enols due to the absence of conjugated double bonds.

8-Bromo-l,7-dimethylethylamine (C₅H₁₂BrN)

Source :

- Structure : A brominated ethylamine derivative with methyl groups at positions 1 and 5.

- Functional Groups : Bromine substituent (electrophilic) vs. hydroxyl group (nucleophilic).

- Synthesis : Synthesized via reactions with acetic anhydride, KHCO₃, and (CH₃)₂SO₄, followed by chromatographic purification .

- Reactivity : Bromine enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with KI).

Hypothetical Comparison of this compound

Q & A

Q. How can machine learning improve the prediction of this compound’s physicochemical properties from limited datasets?

- Methodological Answer : Train neural networks on curated datasets (e.g., logP, boiling points) using descriptors like molecular weight, topological polar surface area, and octanol-water partition coefficients. Validate models via k-fold cross-validation and external test sets. Address overfitting with regularization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.